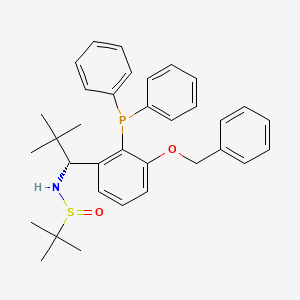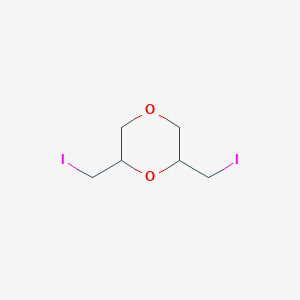
Ethyl 2-bromo-4-cyclopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-cyclopropylbenzoate is an organic compound with the molecular formula C12H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the fourth position is substituted with a cyclopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-cyclopropylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-cyclopropylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the second position of the benzoate ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropylbenzoate is reacted with an ethyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination reaction. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-cyclopropylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromobenzoate: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-bromobenzoate: The bromine atom is positioned differently, affecting its reactivity and applications.
Ethyl 2-chloro-4-cyclopropylbenzoate: Chlorine is less reactive than bromine, leading to different reaction conditions and products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-cyclopropylbenzoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)10-6-5-9(7-11(10)13)8-3-4-8/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
YHXGPGHLYYMHOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)







![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
